molecular formula C13H15N3O4 B2450205 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207003-56-2

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2450205
CAS No.: 1207003-56-2
M. Wt: 277.28
InChI Key: ONBXPETYBJGTSD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two methoxy groups on the benzene ring and an oxadiazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-methyl-1,2,4-oxadiazole-5-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the oxadiazole moiety but shares the methoxy-substituted benzamide core.

    3-Methyl-1,2,4-oxadiazole-5-ylmethylamine: Contains the oxadiazole ring but lacks the benzamide structure.

    3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different core structure.

Uniqueness

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core with the oxadiazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXPETYBJGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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